Electrochemical Redox Potential of Diruthenium Paddlewheel Complexes: 2,3,4-F₃ vs. 2,4,5-F₃ vs. 2,3,6-F₃ vs. 3,4,5-F₃ Trifluorobenzoate Ligands
In a controlled head-to-head study, the redox potential (E₁/₂) of the [Ru₂(II,II)]/[Ru₂(II,III)]⁺ couple was measured by cyclic voltammetry in THF (vs. Ag/Ag⁺) for paddlewheel diruthenium complexes bearing 13 different fluorobenzoate ligands, including four trifluorobenzoate positional isomers: 2,3,4-F₃, 2,4,5-F₃, 2,3,6-F₃, and 3,4,5-F₃ [1]. The entire series spanned a wide potential range from −40 mV to +350 mV, with each trifluorobenzoate isomer occupying a distinct, non-overlapping position within this tuning window. Notably, the 2,3,4-F₃ complex exhibited a redox potential distinctly higher than that of the 2,4,5-F₃ analogue, consistent with the greater cumulative electron-withdrawing effect of three contiguous fluorine substituents (ortho–meta–para) versus the non-contiguous 2,4,5-arrangement. The authors established that E₁/₂ correlates linearly with the sum of Hammett substituent constants (σₘ, σₚ) plus an estimated ortho-fluorine parameter (σₒ ≈ 0.2), providing a predictable, quantifiable basis for selecting the 2,3,4-isomer when a specific redox potential is required for electronic tuning of coordination complexes [1].
| Evidence Dimension | Redox potential E₁/₂ of [Ru₂(II,II)]/[Ru₂(II,III)]⁺ couple in diruthenium paddlewheel complexes |
|---|---|
| Target Compound Data | [Ru₂(2,3,4-F₃PhCO₂)₄(THF)₂]: distinct E₁/₂ within the −40 mV to +350 mV range (vs. Ag/Ag⁺ in THF); value shifted to higher potential relative to less-substituted benzoates [1] |
| Comparator Or Baseline | [Ru₂(2,4,5-F₃PhCO₂)₄(THF)₂]; [Ru₂(2,3,6-F₃PhCO₂)₄(THF)₂]; [Ru₂(3,4,5-F₃PhCO₂)₄(THF)₂]; all showing distinct, non-overlapping E₁/₂ values within the same −40 to +350 mV range [1] |
| Quantified Difference | The E₁/₂ of the 2,3,4-F₃ complex is distinguishable from that of the 2,4,5-F₃ isomer, with the overall series spanning a 390 mV tuning range. The ortho-fluorine contribution (σₒ ≈ 0.2) in the 2,3,4-isomer contributes cumulatively to a higher oxidation potential compared to isomers lacking three contiguous fluorines [1]. |
| Conditions | Cyclic voltammetry; [Ru₂(FₓPhCO₂)₄(THF)₂] complexes in THF with 0.1 M ⁿBu₄NPF₆ supporting electrolyte; potentials referenced vs. Ag/Ag⁺; ambient temperature [1] |
Why This Matters
For researchers developing stimuli-responsive magnetic MOFs or electron-transfer materials, the 2,3,4-trifluorobenzoate ligand provides a redox potential that is precisely defined and distinct from its positional isomers, enabling rational, predictable tuning of material electronic properties—a procurement decision that directly determines device performance.
- [1] Miyasaka, H., Motokawa, N., Atsuumi, R., Kamo, H., Asai, Y., & Yamashita, M. (2011). Tuning of the ionization potential of paddlewheel diruthenium(II, II) complexes with fluorine atoms on the benzoate ligands. Dalton Transactions, 40(3), 673–682. DOI: 10.1039/c0dt00956c View Source
